2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C19H18F3N3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N'-[1-(2,4-dimethoxyphenyl)ethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C19H18F3N3O4/c1-11(15-8-7-14(28-2)10-16(15)29-3)24-25-18(27)17(26)23-13-6-4-5-12(9-13)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,25,27) |
InChI Key |
XQPXPGBQDBIADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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